An In-depth Technical Guide to the Chemical Properties of Fmoc-N-methyl-beta-alanine
An In-depth Technical Guide to the Chemical Properties of Fmoc-N-methyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-beta-alanine is a crucial building block in modern peptide chemistry and drug discovery.[1] As an N-methylated amino acid derivative, its incorporation into peptide sequences offers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to modulate peptide conformation.[2] The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases, which can lead to a longer in vivo half-life of peptide-based therapeutics.[2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-N-methyl-beta-alanine.
Chemical and Physical Properties
Fmoc-N-methyl-beta-alanine is typically an off-white solid.[4] Its core structure consists of a beta-alanine backbone with a methyl group on the amine and an Fmoc protecting group.
| Property | Value | Reference |
| CAS Number | 172965-84-3 | [5] |
| Molecular Formula | C₁₉H₁₉NO₄ | [5] |
| Molecular Weight | 325.36 g/mol | [5] |
| Appearance | Off-white solid | [4] |
| Storage Conditions | 2-8°C | [6] |
Solubility and Stability
Solubility: Fmoc-N-methyl-beta-alanine, like most Fmoc-protected amino acids, is sparingly soluble in water but exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.[7] These include:
It is important to note that the presence of dimethylamine impurities in DMF can lead to the premature removal of the Fmoc group.[8]
Stability: The stability of Fmoc-N-methyl-beta-alanine is largely dictated by the lability of the Fmoc protecting group.
-
Base Sensitivity: The Fmoc group is readily cleaved by secondary amines, such as piperidine, through a β-elimination mechanism.[9][10] It is also sensitive to other organic bases.
-
Acid Stability: The Fmoc group is stable to acidic conditions, such as the trifluoroacetic acid (TFA) solutions used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups.[10] This orthogonality is a cornerstone of Fmoc-based SPPS.[11]
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, especially in solvents like DMF or NMP, can lead to degradation.[8]
Spectroscopic Data
¹H NMR: Based on the structure and data for Fmoc-β-alanine, the following proton signals are expected (in CDCl₃):
-
Aromatic protons (Fmoc group): Multiplets in the range of 7.2-7.8 ppm.[12]
-
CH and CH₂ protons (Fmoc group): Signals around 4.2-4.4 ppm.[12]
-
CH₂ protons (β-alanine backbone): Triplets around 2.6 and 3.5 ppm.
-
N-methyl protons: A singlet around 2.8-3.0 ppm.
¹³C NMR: Expected chemical shifts for the carbon atoms are:
-
Carbonyl carbon (acid): ~170-180 ppm.[13]
-
Carbonyl carbon (Fmoc): ~155-160 ppm.[13]
-
Aromatic carbons (Fmoc): ~120-145 ppm.[13]
-
CH and CH₂ carbons (Fmoc): ~45-70 ppm.[13]
-
CH₂ carbons (β-alanine backbone): ~30-50 ppm.[14]
-
N-methyl carbon: ~30-40 ppm.
IR Spectroscopy: Characteristic infrared absorption peaks would include:
-
O-H stretch (acid): Broad band around 3000 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹.
-
C=O stretch (acid and carbamate): Strong absorptions around 1700-1750 cm⁻¹.[15]
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹.[15]
Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 326.14. Common fragmentation patterns for Fmoc-amino acids involve the loss of the Fmoc group or parts of it.[16] The fragmentation of the protonated molecule often involves a McLafferty-type rearrangement followed by the loss of CO₂ to yield [M+H-Fmoc+H]⁺.[16]
Experimental Protocols
Synthesis of Fmoc-N-methyl-beta-alanine
A general method for the synthesis of Fmoc-N-methyl amino acids involves a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[17]
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-β-alanine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide or dimethyl sulfate
-
Thiophenol
-
Fmoc-OSu
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Fmoc-β-alanine is attached to the 2-CTC resin in the presence of DIPEA in DCM.
-
Fmoc Deprotection: The Fmoc group is removed using 20% piperidine in DMF.
-
Nosyl Protection: The free amine is protected with o-NBS-Cl and collidine in NMP.
-
N-Methylation: The nosyl-protected amine is methylated using methyl iodide or dimethyl sulfate with DBU as a base.
-
Nosyl Deprotection: The nosyl group is removed using thiophenol and DBU in DMF.
-
Fmoc Protection: The free N-methyl amine is reprotected with Fmoc-OSu and DIPEA in DCM.
-
Cleavage from Resin: The final product, Fmoc-N-methyl-beta-alanine, is cleaved from the resin using a solution of 1% TFA in DCM.[17]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-methyl-beta-alanine into a peptide sequence follows the standard Fmoc-SPPS cycle. Due to the steric hindrance of the N-methyl group, more potent coupling reagents and longer reaction times are often required.[2]
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-N-methyl-beta-alanine
-
Other Fmoc-protected amino acids
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes.[18]
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF.[18] This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).[2]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove piperidine and the Fmoc-adduct.[2]
-
Coupling of Fmoc-N-methyl-beta-alanine:
-
In a separate vessel, Fmoc-N-methyl-beta-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) are dissolved in DMF.[2]
-
The mixture is allowed to pre-activate for 5-10 minutes.[2]
-
The activated amino acid solution is added to the deprotected resin.
-
The reaction is agitated for at least 4 hours at room temperature.[18]
-
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.[2]
-
Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.
Mandatory Visualizations
Caption: Solid-phase synthesis of Fmoc-N-methyl-beta-alanine.
Caption: Incorporation of Fmoc-N-methyl-beta-alanine in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chempep.com [chempep.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
